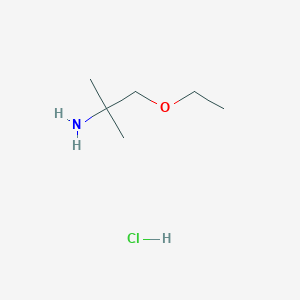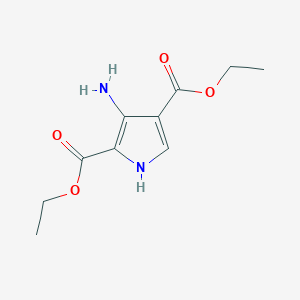
(2-(Trifluoromethyl)pyridin-4-yl)methanamine
Vue d'ensemble
Description
2-(Trifluoromethyl)pyridin-4-yl)methanamine, also known as TFMPAM, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in organic synthesis and drug development. This molecule has a unique structure that consists of an aromatic ring, two fluorine atoms, and an amine group. TFMPAM has been studied for its ability to act as a catalyst in a variety of reactions and its potential as a drug-like molecule.
Applications De Recherche Scientifique
Catalytic Applications of Pincer Palladacycles : The derivatives of (2-(Trifluoromethyl)pyridin-4-yl)methanamine have been synthesized and used in the formation of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles demonstrated good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state. This suggests their potential utility in various catalytic processes (Roffe et al., 2016).
Photophysical Properties in Ligand and Metal Complexes : The compound has been used in synthesizing ligands like N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine. These ligands have shown interesting photophysical behaviors such as red-shifts in fluorescence upon interaction with certain metal ions, hinting at their potential use in photophysical studies or as sensors (Ping-hua, 2010).
Applications in Cellular Imaging and Photocytotoxicity : Iron(III) complexes formed using derivatives of (2-(Trifluoromethyl)pyridin-4-yl)methanamine have been used for cellular imaging and exhibit photocytotoxic properties in red light. These complexes have shown potential in generating reactive oxygen species, indicating their possible use in medical applications, such as targeted cancer therapies (Basu et al., 2014).
Detection of Metal Ions : Certain derivatives have been reported to effectively and selectively detect metal ions like Hg and Ni. The mechanism of action for this selective detection has been proposed, suggesting potential applications in environmental monitoring or chemical sensing (Aggrwal et al., 2021).
Selective Anion Detection in Aqueous Solution : Compounds synthesized from (2-(Trifluoromethyl)pyridin-4-yl)methanamine have been used to distinguish between cyanide and fluoride anions in aqueous solutions. These compounds show different fluorogenic responses based on the anion present, indicating their utility in chemical analysis or environmental monitoring (Zhang et al., 2019).
Propriétés
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETQLOMLPJORPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717129 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)pyridin-4-yl)methanamine | |
CAS RN |
916304-20-6 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)




![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

